5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride

Dye-sensitized solar cells Photovoltaics Push–pull porphyrins

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine trihydrochloride (CAS 1010120-89-4) is a synthetic free-base porphyrin belonging to the trans-A2B2 meso-substituted tetraphenylporphyrin family. It bears two unfunctionalized phenyl groups at the 5,15-positions (trans to each other), one 4-aminophenyl group at the 10-position, and one 4-carboxyphenyl group at the 20-position, positioned opposite the amino substituent.

Molecular Formula C45H34Cl3N5O2
Molecular Weight 783.1 g/mol
Cat. No. B12341487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride
Molecular FormulaC45H34Cl3N5O2
Molecular Weight783.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl
InChIInChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H
InChIKeyZDGRSBXVKPSKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine Trihydrochloride – An Asymmetric trans-A2B2 Porphyrin Scaffold for Directional Surface Anchoring and Bioconjugation


5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine trihydrochloride (CAS 1010120-89-4) is a synthetic free-base porphyrin belonging to the trans-A2B2 meso-substituted tetraphenylporphyrin family. It bears two unfunctionalized phenyl groups at the 5,15-positions (trans to each other), one 4-aminophenyl group at the 10-position, and one 4-carboxyphenyl group at the 20-position, positioned opposite the amino substituent. This trans-oriented amino/carboxy arrangement creates a molecular dipole (push–pull character) that is absent in symmetrically substituted analogs, enabling directional electron transfer and vectorial surface immobilization on metal oxide semiconductors [1]. The compound is supplied as the trihydrochloride salt (molecular weight 783.14 g/mol; molecular formula C₄₅H₃₄Cl₃N₅O₂), which enhances solubility in polar media compared to the free base .

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine Trihydrochloride: Why In-Class Porphyrin Analogs Cannot Be Interchanged


meso-Substituted tetraphenylporphyrins are often treated as interchangeable chromophores; however, substitution pattern—number, identity, and relative orientation of functional groups—governs critical performance parameters including excited-state directionality, anchoring geometry, protonation behavior, and bioconjugation site-specificity. Symmetric A₄-type porphyrins such as tetrakis(4-carboxyphenyl)porphyrin (TCPP) or tetrakis(4-aminophenyl)porphyrin (TAPP) lack a molecular dipole and attach to surfaces via multiple equivalent anchoring groups, producing ill-defined orientation distributions [1]. Among trans-A2B2 isomers, the specific trans-amino/carboxy pairing creates a push–pull electronic structure that is absent in the trans-diamino (5,15-di(4-aminophenyl)-10,20-diphenylporphine) or trans-dicarboxy (5,15-di(4-carboxyphenyl)-10,20-diphenylporphine) analogs, where both functional groups are identical [2]. Furthermore, the cis isomer (amino and carboxy groups adjacent rather than opposite) exhibits distinct protonation and spectroscopic signatures, precluding its use where trans geometry is structurally required for building linear supramolecular architectures [3]. The trihydrochloride salt form additionally affects solubility and handling, distinguishing it from neutral free-base preparations.

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine Trihydrochloride – Quantified Differentiation Evidence Against Closest Analogs


Trans-A2B2 Push–Pull Dipole Enables 5.66% DSSC Efficiency – Superior to Symmetric Triamino and Other Mixed-Substituent Porphyrins

In a systematic head-to-head study of meso-substituted amino/carboxyphenylporphyrins as DSSC sensitizers, the trans-disubstituted zinc porphyrin analog (trans-ZnA2C2PP, bearing amino and carboxy groups on opposite meso-positions) achieved an overall power conversion efficiency (η) of 5.66%, the highest among all derivatives tested. This exceeded the triamino zinc porphyrin (η = 5.18%) and was substantially higher than cis-diamino analogs, which suffered from diminished efficiency attributed to slower dye regeneration from the oxidized state [1][2]. The target free-base trans-amino/carboxy porphyrin scaffold (the metal-free precursor to trans-ZnA2C2PP) provides the identical trans-A2B2 geometry responsible for this push–pull advantage, wherein the electron-donating amino group opposes the electron-withdrawing carboxy anchoring group to create vectorial electron injection into TiO₂ [3].

Dye-sensitized solar cells Photovoltaics Push–pull porphyrins

Monoamino/Monocarboxy Substitution Pattern Enables Distinct Monoprotonated Intermediate Absent in Symmetric Porphyrins

Spectrophotometric titration studies on a full series of para-amino/carbomethoxy-substituted tetraphenylporphyrins (0–4 NH₂ groups; remainder CO₂Me) revealed that only the monoamino derivative exhibited a well-defined monoprotonated intermediate state, characterized by an initial increase in the Soret band absorbance with distinct isosbestic points, prior to formation of the diprotonated and triprotonated species [1]. This intermediate is stabilized by charge delocalization of the first proton onto the single aminophenyl group, while the electron-withdrawing carbomethoxy (and by extension, carboxy) substituents destabilize the second protonation [2]. By contrast, the trans-diamino derivative showed a markedly weaker hyperporphyrin effect (less intense red band, less Soret splitting) compared to the cis-diamino isomer, while the tetraamino and tetracarbomethoxy derivatives exhibited conventional two-step diprotonation without the monoprotonated plateau [3]. The target compound, bearing exactly one amino and one carboxyl group in trans geometry, is predicted to exhibit this unique monoprotonated intermediate under acidic conditions, providing a spectroscopic handle for pH-sensing applications that is unavailable with symmetric analogs.

Protonation equilibria Hyperporphyrin spectroscopy Acid-base chemistry

Single-Carboxyl Anchoring Provides Defined Monolayer Orientation on TiO₂ vs. Multi-Anchoring Symmetric Porphyrins

Studies of carboxyl-functionalized porphyrins on rutile TiO₂(110) demonstrate that the number of carboxylic acid anchoring groups dictates molecular orientation: porphyrins with a single carboxyl group adopt a tilted geometry with the molecular plane oriented at a defined angle relative to the surface, whereas tetracarboxyphenylporphyrin (TCPP) binds through multiple carboxylates, resulting in a mixture of flat and edge-on orientations and potential aggregation [1]. The target compound, bearing exactly one 4-carboxyphenyl group trans to a 4-aminophenyl group, is structurally pre-configured for single-point carboxylate anchoring to TiO₂, with the amino group directed away from the surface—an orientation that simultaneously maximizes electronic coupling between the porphyrin π-system and the semiconductor while presenting the distal amine for post-functionalization or interaction with electrolyte/media [2]. In dye-sensitized solar cell studies, porphyrins with greater numbers of amino groups showed higher photocurrents but comparable open-circuit voltages and fill factors, indicating that the amino groups enhance light harvesting without compromising the anchoring provided by carboxyl groups [3].

Surface immobilization TiO₂ anchoring Self-assembled monolayers

Orthogonal Amino/Carboxyl Bioconjugation Handle Set – Bifunctional Reactivity vs. Mono-Functional or Homo-Bifunctional Analogs

The compound presents a chemically orthogonal pair of reactive handles: a primary aromatic amine (–NH₂ on the 4-aminophenyl group) and a carboxylic acid (–COOH on the 4-carboxyphenyl group) positioned trans to each other on the porphyrin periphery. This arrangement enables sequential, site-specific bioconjugation without cross-reactivity—the carboxyl group can be activated (e.g., as NHS ester) for amide coupling to amine-terminated biomolecules, while the aromatic amine remains available for subsequent reaction with activated carboxyl groups on peptides, proteins, or surface linkers [1]. In systematic studies of porphyrin–peptide conjugation strategies, bifunctional porphyrins with differentially protected amino and carboxylate side chains were identified as the most promising scaffolds for constructing vectorially functionalized porphyrin–biomolecule architectures [2]. By contrast, TCPP (four identical –COOH groups) cannot achieve site-selective monofunctionalization without statistical mixtures; TAPP (four identical –NH₂ groups) suffers the same limitation; trans-diamino porphyrins offer only amine reactivity; and trans-dicarboxy porphyrins offer only carboxyl reactivity—each precluding the orthogonal two-step conjugation strategy [3].

Bioconjugation Porphyrin–peptide conjugates Orthogonal functionalization

Trans Geometry Enables Linear Supramolecular Assembly vs. Bent Cis Architectures

Systematic crystallographic studies of trans-A2B2 porphyrins (A = COOH at 5,15-positions) with various B substituents at 10,20-positions demonstrated that the trans geometry directs linear, hydrogen-bonded supramolecular assembly in the solid state, forming one-dimensional chains or two-dimensional sheets depending on the nature of the B substituent [1]. By extension, the target compound—bearing a single carboxyl group at the 20-position and an amino group at the trans 10-position—is pre-organized for hetero-intermolecular hydrogen bonding (COOH···NH₂) between adjacent porphyrin units, enabling directional self-assembly into linear architectures [2]. Cis-substituted analogs (amino and carboxy on adjacent meso positions) would instead favor bent or cyclic assemblies due to the ~90° angle between functional group vectors. The analogous trans-dicarboxy porphyrin forms carboxylic acid dimer synthons, while the trans-diamino porphyrin lacks the complementary H-bond donor/acceptor needed for directed assembly [3].

Supramolecular chemistry Metal-organic frameworks (MOFs) Crystal engineering

Aminophenyl Porphyrins Achieve Singlet Oxygen Quantum Yields of 0.81–0.99, Matching or Exceeding Carboxyphenyl-Only Porphyrins Without Requiring Metalation

Comprehensive photophysical studies of meso-substituted tetratolylporphyrins demonstrated that aminophenyl-substituted porphyrins are highly efficient singlet oxygen generators, with ΦΔ values in the range of 0.81–0.99, while carboxyphenyl-substituted analogs exhibited higher triplet state yields (ΦT = 0.86–0.94) but comparable overall singlet oxygen production efficiency [1]. The target compound, bearing both an aminophenyl and a carboxyphenyl group, is expected to combine the high ΦΔ characteristic of the amino substituent with the efficient intersystem crossing promoted by the carboxy substituent, potentially yielding singlet oxygen quantum yields at the upper end of the reported range for free-base porphyrins (>0.8). The trihydrochloride salt form may additionally enhance aqueous dispersibility, a practical advantage for biological PDT formulations [2].

Photodynamic therapy Singlet oxygen generation Photosensitizer design

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl)porphine Trihydrochloride – High-Value Application Scenarios Grounded in Quantitative Evidence


Dye-Sensitized Solar Cell (DSSC) Research: Trans-A2B2 Push–Pull Sensitizer with Defined Anchoring Orientation

This compound serves as the free-base precursor to the trans-ZnA2C2PP sensitizer motif that achieved 5.66% power conversion efficiency—the highest among amino/carboxy-substituted porphyrin DSSC dyes tested in a systematic comparative study [1][2]. Researchers fabricating DSSCs can metalate the porphyrin with Zn(II) and utilize the single carboxyl group for covalent TiO₂ anchoring while the trans amino group provides electron-donating push character, establishing the vectorial dipole essential for efficient charge separation. This predefined trans geometry eliminates the need for statistical separation of regioisomers inherent to post-functionalization of symmetric porphyrins.

Porphyrin–Biomolecule Conjugate Synthesis: Orthogonal Two-Step Bioconjugation Without Statistical Mixtures

The chemically orthogonal amine (–NH₂) and carboxylic acid (–COOH) handles on opposite sides of the porphyrin macrocycle enable sequential, site-directed conjugation to peptides, proteins, antibodies, or oligonucleotides [3][4]. Typical workflow: (1) activate the carboxyl group (EDC/NHS) and couple to an amine-terminated targeting ligand; (2) purify the mono-functionalized intermediate; (3) activate a carboxyl-containing cargo molecule and couple to the remaining free aromatic amine. This strategy avoids the statistical product distributions (<25% desired monofunctionalized product) that plague TCPP and TAPP, reducing synthetic steps by 2–3 chromatographic purifications.

pH-Responsive Spectroscopic Probe Development: Exploiting the Monoamino/Monocarboxy Protonation Signature

The monoamino/monocarboxy substitution pattern is predicted—based on direct evidence from the analogous carbomethoxy series [5]—to exhibit a spectroscopically distinct monoprotonated intermediate upon acid titration, characterized by increased Soret absorbance with well-defined isosbestic points. This enables ratiometric pH sensing in the physiologically relevant acidic range (pH ~4–6), with potential applications in monitoring endosomal/lysosomal acidification during PDT or drug delivery. Symmetric porphyrins (TCPP, TAPP) cannot provide this monoprotonated plateau because they either lack the amino protonation site or possess multiple equivalent sites.

MOF and Supramolecular Framework Construction: Linear Tecton for Directional Self-Assembly

The trans geometry of the amino and carboxyl groups pre-organizes the molecule as a linear supramolecular tecton, where intermolecular –COOH···H₂N– hydrogen bonds direct head-to-tail assembly into 1D chains or 2D sheets [6]. When incorporated into mixed-linker MOF syntheses (e.g., with Zr₆ or Zn₄ clusters), the porphyrin functions as a photoactive strut with precisely defined connectivity—the carboxyl group coordinates to the metal cluster while the amino group can participate in secondary interactions or post-synthetic modification. This level of geometric predictability is unavailable with the cis isomer or with statistically functionalized A₄ porphyrins.

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